2,3,4,5,6-pentachloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,3,4,5,6-PENTACHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound characterized by the presence of multiple chlorine atoms and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-PENTACHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the chlorination of benzamide derivatives followed by the introduction of the thiadiazole ring. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the benzamide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-PENTACHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various chlorinated derivatives, benzoic acids, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5,6-PENTACHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTACHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chlorine atoms and thiadiazole ring contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: A related compound with similar chlorination but lacking the thiadiazole ring.
Pentachloropyridine: Another chlorinated compound with a pyridine ring instead of a benzamide structure.
2,3,4,5,6-Pentachloroanisole: A compound with a methoxy group instead of the thiadiazole ring.
Uniqueness
2,3,4,5,6-PENTACHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chlorinated compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C12H8Cl5N3OS |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2,3,4,5,6-pentachloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl5N3OS/c1-3(2)11-19-20-12(22-11)18-10(21)4-5(13)7(15)9(17)8(16)6(4)14/h3H,1-2H3,(H,18,20,21) |
InChI Key |
TWOKSQSATIOCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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